

Comparative Infrared Spectroscopy Analysis: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

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This guide provides a detailed comparative analysis of the infrared (IR) spectrum of **1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione**, a compound of interest in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and protocols.

Introduction to Infrared Spectroscopy of N-Substituted Maleimides

Infrared (IR) spectroscopy is a fundamental analytical technique for determining the functional groups present in a molecule. For N-substituted maleimides, such as **1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione**, IR spectroscopy is crucial for confirming the presence of the characteristic imide group, the aromatic ring, and the carbon-carbon double bond within the maleimide ring. The position, intensity, and shape of the absorption bands provide a molecular fingerprint, enabling structural elucidation and purity assessment.

Comparative Analysis of IR Spectral Data

The IR spectrum of **1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione** exhibits characteristic absorption bands corresponding to its key functional groups. For a comprehensive

understanding, these are compared with the IR data of related N-substituted maleimides.

Functional Group	1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione (Expected, cm^{-1})	N-Phenylmaleimide (cm^{-1})	N-(p-tolyl)maleimide (cm^{-1})	Maleimide (cm^{-1})
C=O (imide, symmetric stretch)	~1780 - 1770	~1775	~1774	~1770
C=O (imide, asymmetric stretch)	~1720 - 1700	~1710	~1709	~1705
C-N (imide stretch)	~1400 - 1380	~1390	~1388	~1365
C=C (alkene stretch)	~1590 - 1570	~1585	~1587	~1595
C-H (aromatic stretch)	~3100 - 3000	~3070	~3060	-
C-Cl (aromatic stretch)	~760 - 740	-	-	-

Note: The exact peak positions for **1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione** are predicted based on typical values for similar structures. Experimental values may vary slightly.

The data clearly indicates the presence of the imide functional group through the characteristic symmetric and asymmetric C=O stretching vibrations. The position of the chloro-substituent on the phenyl ring influences the fingerprint region of the spectrum, particularly the C-Cl stretching and aromatic C-H out-of-plane bending vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The following protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid sample like **1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione** using the ATR technique.

Materials and Equipment:

- FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II)[[1](#)]
- **1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione** sample (solid powder)
- Spatula
- Isopropanol or ethanol for cleaning
- Lint-free wipes

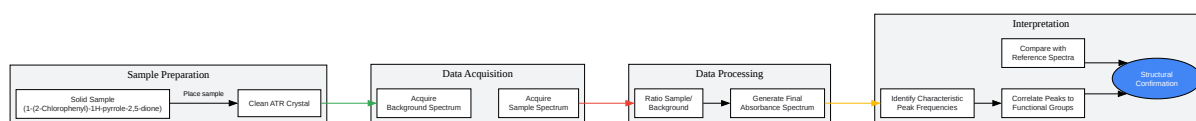
Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with isopropanol and allow it to dry completely.
 - Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).
- Sample Application:
 - Place a small amount of the powdered **1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione** sample onto the center of the ATR crystal using a clean spatula.
 - Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
- Spectrum Acquisition:

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Processing:
 - The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks corresponding to the functional groups of interest.
- Cleaning:
 - Retract the press and carefully remove the sample powder from the crystal surface with a lint-free wipe.
 - Clean the crystal thoroughly with a solvent-dampened wipe to remove any residual sample.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final data interpretation in an IR spectroscopic analysis.



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Caption: Workflow for IR analysis of **1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione**.

Conclusion

The infrared spectrum of **1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione** provides distinct and identifiable absorption bands that confirm its molecular structure. Comparison with related N-substituted maleimides reveals consistent patterns for the core maleimide structure, with specific variations arising from the substituted aromatic ring. The provided experimental protocol offers a reliable method for obtaining high-quality IR spectra for this class of compounds, facilitating their identification and characterization in a research and development setting.

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References

- 1. Maleimide | C₄H₃NO₂ | CID 10935 - PubChem [pubchem.ncbi.nlm.nih.gov]
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